molecular formula C15H18ClNO4 B12689598 Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester CAS No. 165549-71-3

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester

Cat. No.: B12689598
CAS No.: 165549-71-3
M. Wt: 311.76 g/mol
InChI Key: JBVFZJONZZQAEB-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a chlorine atom, a cyclopropylmethoxycarbonyl group, and an isopropyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method is the esterification of 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-chloro-5-(((methoxycarbonyl)amino)-, 1-methylethyl ester: Similar structure but lacks the cyclopropyl group.

    Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, methyl ester: Similar structure but with a methyl ester instead of an isopropyl ester.

Uniqueness

The presence of the cyclopropylmethoxycarbonyl group and the isopropyl ester makes benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester unique. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

165549-71-3

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-(cyclopropylmethoxycarbonylamino)benzoate

InChI

InChI=1S/C15H18ClNO4/c1-9(2)21-14(18)12-7-11(5-6-13(12)16)17-15(19)20-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19)

InChI Key

JBVFZJONZZQAEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)OCC2CC2)Cl

Origin of Product

United States

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